Cas no 555-57-7 (N-Benzyl-N-methyl-2-propyn-1-amine)

555-57-7 structure
Nombre del producto:N-Benzyl-N-methyl-2-propyn-1-amine
Número CAS:555-57-7
MF:C11H13N
Megavatios:159.227622747421
MDL:MFCD00008576
CID:82513
PubChem ID:4688
N-Benzyl-N-methyl-2-propyn-1-amine Propiedades químicas y físicas
Nombre e identificación
-
- N-Benzyl-N-methylprop-2-yn-1-amine
- Pargyline
- benzyl(methyl)prop-2-ynylamine
- N-Methyl-N-propargylbenzylamine
- N-methyl-N-2-propyn-1-yl-Benzenemethanamine
- <i>N<
- N-Methyl-N-(2-propyn-1-yl)benzylamine
- benzyl-methyl-2-propinylamin
- eutonyl
- n-benzyl-n-methyl-2-propynylamine
- n-methyl-n-2-propynylbenzylamine
- Pargylin
- Supirdyl
- Eudatin
- N-Benzyl-N-methylpropargylamine
- N-Methyl-N-2-propynylbenzenemethanamine
- N-Methyl-N-benzylpropynylamine
- Pargylamine
- Paragyline
- Benzylmethylpropargylamine
- Eutron
- Methylbenzylpropynylamine
- Pargyline [INN:BAN]
- MO 911
- Pargylinum [INN-Latin]
- Pargilina [INN-Spanish]
- Benzenemethanamine, N-methyl-N-2-propynyl-
- Pargyline chloride
- BENZYLAMINE, N-METHYL-N-2-PROPYNYL
- N-methyl-N-(phenylmethyl)prop-2-yn-1-amine
- Eutonyl (Salt/Mix)
- NCGC00015841-06
- NINDS_000053
- Spectrum5_001030
- C07414
- W-105554
- NCGC00015841-02
- GTPL7262
- Pargylinum
- AS-75650
- Benzyl-methyl-prop-2-ynyl-amine
- EINECS 209-101-6
- PARGYLINE [VANDF]
- Pargyline hydrochloride (Salt/Mix)
- 1ST169387
- SPBio_001257
- CCG-205102
- N-benzyl-N-methyl-2-propinylamine
- KBio2_006257
- KBio3_001659
- Prestwick3_000183
- Pargyline [INN]
- N-Methyl-N-propargylbenzylamine, 97%
- CAS-306-07-0
- NCGC00015841-18
- Spectrum_000641
- HY-A0091A
- N-Methyl-N-(2-propynyl)benzylamine-
- AKOS009027469
- Spectrum2_001039
- UNII-9MV14S8G3E
- NCGC00015841-07
- KBioSS_001121
- BSPBio_002159
- benzyl(methyl)(prop-2-yn-1-yl)amine
- SCHEMBL2045
- BSPBio_000105
- CBChromo1_000308
- N-Benzyl-N-methyl-2-propyn-1-amine
- BENZYLAMINE, N-METHYL-N-2-PROPYNYL-
- SPBio_002026
- NS00000467
- DTXSID3023423
- N-Benzyl-N-methyl-2-propyn-1-amine #
- Prestwick2_000183
- AB00053516
- MFCD00008576
- SDCCGSBI-0050995.P005
- Benzylmethylpropynylamine
- CHEMBL673
- DPWPWRLQFGFJFI-UHFFFAOYSA-
- PARGYLINE [WHO-DD]
- NCGC00024240-03
- 555-57-7
- Lopac-P-8013
- BPBio1_000117
- Prestwick0_000183
- BRN 1938132
- DB01626
- CHEBI:7930
- KBio2_001121
- BDBM50172756
- NCGC00015841-01
- Pargyline (INN)
- Spectrum3_000540
- NCGC00015841-03
- KBio2_003689
- KBioGR_000918
- 2-Propynylamine, N-benzyl-N-methyl-
- N-benzyl-N-methyl-prop-2-yn-1-amine
- M2618
- SBI-0050995.P004
- 2-12-00-00548 (Beilstein Handbook Reference)
- FT-0700064
- Prestwick1_000183
- IDI1_000053
- Z103710848
- PARGYLINE [MI]
- EN300-120295
- NCGC00015841-05
- Lopac0_001022
- Spectrum4_000469
- CS-4685
- AB00053516_13
- 9MV14S8G3E
- Q781329
- AI3-62058
- NCGC00015841-04
- T72610
- DivK1c_000053
- Benzyl-methyl-2-propinylamin [Czech]
- HMS3604I04
- D08453
- CCRIS 6740
- KBio1_000053
- InChI=1/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
- Pargilina
- BRD-K83597974-003-05-7
- A 19120
- DB-072009
- BRD-K83597974-003-22-2
- N-benzyl-N-methylprop-2-yn-1-amine,hydrochloride
-
- MDL: MFCD00008576
- Renchi: 1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
- Clave inchi: DPWPWRLQFGFJFI-UHFFFAOYSA-N
- Sonrisas: N(C([H])([H])[H])(C([H])([H])C#C[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 159.10500
- Masa isotópica única: 159.105
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 3.2
- Carga superficial: 0
- Xlogp3: 2.1
Propiedades experimentales
- Color / forma: Yellow transparent liquid
- Denso: 0.944 g/mL at 25 °C(lit.)
- Punto de fusión: 156 - 160 C
- Punto de ebullición: 90°C/4mmHg(lit.)
- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- índice de refracción: n20/D 1.522(lit.)
- PSA: 3.24000
- Logp: 1.75160
- Disolución: Not determined
- Merck: 7038
N-Benzyl-N-methyl-2-propyn-1-amine Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H301-H311-H315-H319-H331-H335
- Declaración de advertencia: P261-P280-P301 + P310-P305 + P351 + P338-P311
- Número de transporte de mercancías peligrosas:UN 2810 6.1 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 23/24/25-36/37/38
- Instrucciones de Seguridad: S23
- Rtecs:DP6475000
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:III
- Nivel de peligro:6.1(b)
- Términos de riesgo:R22
- Período de Seguridad:6.1(b)
- Categoría de embalaje:III
- Grupo de embalaje:III
- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.
- Nivel de peligro:6.1(b)
N-Benzyl-N-methyl-2-propyn-1-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120295-1.0g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 1g |
$55.0 | 2023-05-01 | ||
Enamine | EN300-120295-2.5g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 2.5g |
$113.0 | 2023-05-01 | ||
Enamine | EN300-120295-5.0g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 5g |
$206.0 | 2023-05-01 | ||
eNovation Chemicals LLC | D759147-25g |
N-METHYL-N-PROPARGYLBENZYLAMINE |
555-57-7 | 98.0% | 25g |
$255 | 2024-06-06 | |
TRC | N179620-1000mg |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 1g |
$ 730.00 | 2022-06-03 | ||
TRC | N179620-500mg |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 500mg |
$ 440.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D759147-100g |
N-METHYL-N-PROPARGYLBENZYLAMINE |
555-57-7 | 98.0% | 100g |
$880 | 2023-05-17 | |
ChemScence | CS-4685-100mg |
Pargyline |
555-57-7 | 99.82% | 100mg |
$60.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M74253-5G |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 5g |
¥1272.37 | 2023-11-05 | ||
Enamine | EN300-120295-1000mg |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 90.0% | 1000mg |
$55.0 | 2023-10-03 |
N-Benzyl-N-methyl-2-propyn-1-amine Literatura relevante
-
Dokyoung Kim,Sunderraman Sambasivan,Hyoseok Nam,Ki Hean Kim,Jin Yong Kim,Taiha Joo,Kyung-Ha Lee,Kyong-Tai Kim,Kyo Han Ahn Chem. Commun. 2012 48 6833
-
Qiao-Hong Liu,Jia-Jia Wu,Fan Li,Pei Cai,Xue-Lian Yang,Ling-Yi Kong,Xiao-Bing Wang Med. Chem. Commun. 2017 8 1459
-
Ravi Manujyothi,Thaipparambil Aneeja,Gopinathan Anilkumar RSC Adv. 2021 11 19433
-
Karuppaiah Perumal,Jiseong Lee,Sesuraj Babiola Annes,Subburethinam Ramesh,T. M. Rangarajan,Bijo Mathew,Hoon Kim RSC Adv. 2023 13 24925
-
Xiao-Bing Wang,Fu-Cheng Yin,Ming Huang,Neng Jiang,Jin-Shuai Lan,Ling-Yi Kong RSC Med. Chem. 2020 11 225
555-57-7 (N-Benzyl-N-methyl-2-propyn-1-amine) Productos relacionados
- 4626-58-8(Benzenemethanamine,N-2-butyn-1-yl-)
- 1197-51-9(benzyl(prop-2-yn-1-yl)amine)
- 1025628-94-7(PYLJXOPFBFAIBG-XMHGGMMESA-N)
- 2094210-81-6(1-2-(4-tert-butyl-1,3-thiazol-2-yl)piperidin-1-ylprop-2-en-1-one)
- 3762-25-2(Diethyl 4-methylbenzylphosphonate)
- 1105203-01-7(2-3-(2-cyclopentylacetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide)
- 1078168-27-0(1-Phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid)
- 1115871-93-6(N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 871323-32-9(N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 900004-94-6(N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:555-57-7)N-Benzyl-N-methyl-2-propyn-1-amine

Pureza:99%
Cantidad:25g
Precio ($):201.0